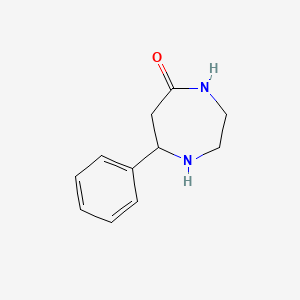

7-Phenyl-1,4-diazepan-5-one

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

7-phenyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATUVKKDKVFGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516394 | |

| Record name | 7-Phenyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89044-79-1 | |

| Record name | 7-Phenyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-phenyl-1,4-diazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Architectural Significance of the 1,4-Diazepan-5-one Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Phenyl-1,4-diazepan-5-one

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The seven-membered 1,4-diazepine ring system is a prominent member of this class, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including psychoactive, antimicrobial, anti-HIV, and anticancer properties.[1][2] The introduction of a ketone functional group to create the 1,4-diazepan-5-one scaffold further enhances its versatility, providing a rigid, yet conformationally flexible backbone ideal for constructing peptidomimetics and other complex molecular architectures for drug discovery.[1][3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a key derivative, this compound. The protocols and analytical discussions herein are presented not merely as a list of steps, but as a self-validating system, explaining the underlying chemical principles and rationale behind each experimental choice to ensure reproducibility and a deeper understanding of the molecular entity.

Part 1: Synthesis—A Classic Approach to Cyclocondensation

The most direct and reliable synthesis of this compound involves a cyclocondensation reaction between ethyl benzoylacetate and ethylenediamine.[5] This method is efficient and leverages readily available starting materials.

Mechanistic Rationale

The reaction proceeds through a two-stage mechanism. Initially, the more nucleophilic primary amine of ethylenediamine attacks the ester carbonyl of ethyl benzoylacetate in a nucleophilic acyl substitution, forming an amide intermediate. The second stage involves an intramolecular condensation where the remaining primary amine attacks the ketone carbonyl, followed by dehydration to form the seven-membered diazepine ring. The use of a high-boiling solvent like xylene is critical; it provides the necessary thermal energy for the reaction and facilitates the azeotropic removal of water, the byproduct of the condensation. This removal of water is governed by Le Châtelier's principle, driving the equilibrium towards the formation of the desired cyclic product.[5]

Synthetic Pathway Diagram

Caption: Figure 1: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl benzoylacetate (1.0 mol, 192.21 g)

-

Ethylenediamine (1.0 mol, 60.10 g, 67 mL)

-

Xylenes (mixed isomers, ~1.4 L)

-

Chloroform (for washing)

Procedure:

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, dissolve ethylenediamine (60 g, 1 mol) in 1 L of mixed xylenes. Heat the solution to reflux under a nitrogen atmosphere.

-

Addition of Ester: In a separate vessel, prepare a solution of ethyl benzoylacetate (192 g, 1 mol) in 400 mL of mixed xylenes. Add this solution dropwise to the refluxing ethylenediamine solution over a period of 1 hour.

-

Reaction and Water Removal: Continue to reflux the reaction mixture for an additional hour after the addition is complete. Water will begin to collect in the Dean-Stark trap as it is azeotropically removed from the reaction.

-

Solvent Removal: Once water collection ceases, reconfigure the apparatus for distillation and remove the xylene solvent by distillation over approximately 2 hours.

-

Crystallization and Isolation: Allow the resulting reaction product, a viscous oil or residue, to cool to room temperature and stand. Crystalline material will form.

-

Purification: Isolate the crystalline product by filtration. Wash the solid material several times with cold chloroform to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain the final crystalline this compound.[5]

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique analytical approach is required.

Characterization Workflow

Caption: Figure 2: Analytical workflow for compound validation.

Physical and Spectroscopic Data

The structural confirmation of this compound relies on the convergence of data from multiple analytical techniques.

| Technique | Parameter | Expected/Literature Value | Interpretation/Rationale |

| Physical | Melting Point | 207-210 °C[5] | A sharp melting point range is a strong indicator of high purity for a crystalline solid. |

| Mass Spec. | Molecular Formula | C₁₁H₁₄N₂O | - |

| Molecular Weight | 190.24 g/mol [6] | - | |

| [M+H]⁺ | m/z 191.1184 | Confirms the molecular weight of the compound. | |

| IR Spec. | Amide C=O Stretch | ~1650-1680 cm⁻¹ | Characteristic strong absorption for a cyclic amide (lactam) carbonyl group.[7] |

| N-H Stretch | ~3200-3400 cm⁻¹ | Broad absorption indicative of the secondary amine and amide N-H bonds. | |

| Aromatic C=C | ~1600, 1490 cm⁻¹ | Signals confirming the presence of the phenyl ring.[8][9] | |

| Aliphatic C-H | ~2850-2950 cm⁻¹ | Stretching vibrations from the methylene groups in the diazepine ring. | |

| ¹H NMR | Aromatic Protons | δ ~7.2-7.6 ppm (m, 5H) | Multiplet corresponding to the five protons of the monosubstituted phenyl ring. |

| N-H Protons | δ (variable, br s, 2H) | Broad singlets for the amide and amine protons; chemical shift is concentration and solvent dependent. | |

| Methylene Protons | δ ~2.5-4.0 ppm (m, 6H) | Complex multiplets for the three sets of methylene protons (-CH₂-N, -CH₂-C=O, -CH₂-CH(Ph)-) in the diazepine ring. | |

| Methine Proton | δ ~4.5-5.0 ppm (t or dd, 1H) | Signal for the benzylic proton (-CH(Ph)-) adjacent to the nitrogen. | |

| ¹³C NMR | Carbonyl Carbon | δ ~170-175 ppm | Characteristic chemical shift for an amide carbonyl carbon. |

| Aromatic Carbons | δ ~125-140 ppm | Multiple signals corresponding to the carbons of the phenyl ring. | |

| Aliphatic Carbons | δ ~40-60 ppm | Signals for the methylene and methine carbons within the diazepine ring. |

Note: NMR chemical shifts are predicted based on typical values for similar structural motifs and may vary based on the solvent and experimental conditions.

Data Interpretation Insights

-

Trustworthiness of the Protocol: The convergence of the experimental melting point with the literature value provides the first layer of validation.[5] Any significant deviation or broadening of the range would suggest the presence of impurities, necessitating further purification (e.g., recrystallization).

-

Structural Confirmation: While MS confirms the correct mass and IR identifies the key functional groups, only NMR spectroscopy provides the detailed connectivity map of the molecule. The integration, multiplicity, and chemical shifts in the ¹H NMR spectrum must account for all 14 protons in the proposed structure. Similarly, the number of signals in the ¹³C NMR should correspond to the number of unique carbon environments.

-

Causality in Analysis: We use FTIR to rapidly confirm the success of the cyclization by observing the appearance of the characteristic amide C=O and N-H stretches. We then use high-resolution mass spectrometry (HRMS) to confirm that the empirical formula is correct, ruling out unexpected dimeric products or salt formation. Finally, NMR serves as the definitive proof of structure, resolving any potential isomerism and confirming the precise arrangement of atoms.

Part 3: Applications & Future Directions

The this compound core is a valuable starting point for further chemical exploration. Studies on related diazepinone structures have demonstrated sedative, myorelaxant, and anxiolytic actions, suggesting potential applications in central nervous system (CNS) research.[10]

The presence of two distinct nitrogen atoms—one amide and one secondary amine—offers rich opportunities for selective functionalization. The secondary amine can be readily alkylated, acylated, or used in coupling reactions to build a library of derivatives. The amide nitrogen can also be modified under different conditions. This allows for systematic exploration of the structure-activity relationship (SAR), potentially leading to the discovery of novel compounds with enhanced biological potency or selectivity for specific targets.

References

- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. scbt.com [scbt.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Phenyl-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 7-Phenyl-1,4-diazepan-5-one, a molecule of interest in medicinal chemistry and drug development. Drawing upon available data and established principles from analogous compounds, this document offers a technical exploration of its chemical identity, structural characteristics, and predicted properties. It further outlines methodologies for its synthesis and analysis, and discusses its likely biological context, providing a crucial resource for researchers in the field.

Introduction: Unveiling this compound

This compound belongs to the 1,4-diazepane class of compounds, which are seven-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 4. The presence of a phenyl group at the 7th position and a ketone at the 5th position defines its unique chemical architecture. While specific experimental data for this compound is limited in publicly accessible literature, its structural similarity to the well-known benzodiazepine class of drugs, such as Diazepam, allows for informed predictions of its properties and biological activity.[1][2] Derivatives of this compound have been studied for their psychotropic activity, exhibiting sedative, myorelaxant, and anxiolytic actions.[1][2]

This guide will synthesize the available information on this compound, supplemented with data from its close structural analogue, Diazepam, to provide a holistic and practical resource for laboratory and development work.

Chemical Identity and Core Physicochemical Properties

A foundational understanding of a compound's identity and basic properties is paramount for any research and development endeavor. This section details the known and predicted characteristics of this compound.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[3]

-

Synonyms: 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one[4]

-

CAS Number: 57552-95-1[4]

-

Molecular Weight: 190.24 g/mol [5]

-

Canonical SMILES: C1CNC(=O)CC(N1)C2=CC=CC=C2[3]

-

InChI: InChI=1S/C11H14N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)[3]

-

InChIKey: UATUVKKDKVFGGB-UHFFFAOYSA-N[3]

A deuterated form, this compound-d4 Hydrochloride, is also commercially available, with a molecular formula of C₁₁H₁₁D₄ClN₂O and a molecular weight of 230.73 g/mol .[6]

Predicted and Analogous Physicochemical Data

| Property | This compound (Predicted/Inferred) | Diazepam (Experimental Data for Comparison) | Source |

| Melting Point | Not available | 131.5-134.5 °C | [7] |

| Boiling Point | Not available | Not available | |

| Water Solubility | Inferred to be low | Very slightly soluble | [7] |

| logP (Octanol/Water Partition Coefficient) | 0.3 (XlogP) | 2.80 (ACD Log D pH 7.4) | [3][8] |

| pKa (Strongest Basic) | Not available | 2.92 (imine) | [8][9] |

| Topological Polar Surface Area | 41.1 Ų | 32.7 Ų | [3][10] |

| Appearance | Not available | White or yellow crystalline solid | [7] |

Note on Data Interpretation: The predicted logP value for this compound suggests it is significantly more hydrophilic than Diazepam. This is an expected consequence of the absence of the chloro and N-methyl groups present in Diazepam, which increase lipophilicity. The topological polar surface area is also slightly higher, which would contribute to its lower predicted lipophilicity. These differences will have significant implications for its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Structural Elucidation

The synthesis of 1,4-diazepan-5-one derivatives can be achieved through various synthetic routes. While a specific, detailed protocol for this compound is not extensively documented in readily available literature, a general approach can be inferred from the synthesis of related compounds.

General Synthetic Approach

The synthesis of 1,4-diazepan-5-ones often involves the cyclization of appropriate precursors. A plausible synthetic pathway for this compound could involve the reaction of a suitably substituted ethylenediamine derivative with a phenyl-substituted β-keto ester or a related synthon.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for this compound.

Methodologies for Structural Characterization

A suite of analytical techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

-

¹H NMR: Proton NMR is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as distinct signals for the methylene protons of the diazepane ring. The chemical shifts and coupling patterns of the aliphatic protons would provide valuable information about the conformation of the seven-membered ring.

-

¹³C NMR: Carbon NMR would confirm the presence of the carbonyl carbon, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the diazepane ring.

Mass spectrometry is a critical tool for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural insights. Predicted collision cross-section values for various adducts of this compound are available and can aid in identification.[3]

IR spectroscopy is useful for identifying key functional groups. A strong absorption band corresponding to the C=O stretch of the amide (lactam) group would be expected in the region of 1650-1680 cm⁻¹. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

HPLC is the primary method for assessing the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would be suitable. The retention time of the compound can be used for identification, and the peak area can be used for quantification.

A typical HPLC workflow for purity analysis is as follows:

Caption: Standard HPLC workflow for purity analysis.

Biological Context and Mechanism of Action

While direct studies on the biological activity of this compound are not abundant, its structural relationship to benzodiazepines strongly suggests that it will interact with the central nervous system.[1]

Predicted Pharmacological Activity

Derivatives of this compound have been shown to possess sedative, myorelaxant, and anxiolytic properties.[1][2] This profile is characteristic of positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.

Interaction with the GABA-A Receptor

Benzodiazepines exert their effects by binding to a specific site on the GABA-A receptor, a ligand-gated ion channel, which is distinct from the GABA binding site.[11][12] This binding event enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[11] This hyperpolarizes the neuron, making it less likely to fire, resulting in the observed sedative and anxiolytic effects. It is highly probable that this compound shares this mechanism of action.

The interaction of benzodiazepine analogues with the GABA-A receptor is a complex process, with different benzodiazepines potentially having distinct binding modes.[11] The specific interactions of this compound with the various subunits of the GABA-A receptor would determine its specific pharmacological profile.

Caption: Proposed mechanism of action at the GABA-A receptor.

Conclusion and Future Directions

This compound is a compound with significant potential for further investigation, particularly in the realm of neuropharmacology. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, drawing on available data and established knowledge of its structural analogues. The outlined methodologies for synthesis and analysis provide a practical framework for researchers to work with this compound.

Future research should focus on obtaining experimental data for the key physicochemical properties of this compound to validate the predictions made in this guide. Detailed pharmacological studies are also warranted to fully characterize its interaction with the GABA-A receptor and to explore its potential as a therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H14N2O) [pubchemlite.lcsb.uni.lu]

- 4. 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one | C11H12N2O | CID 12834620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Diazepam (PIM 181) [inchem.org]

- 8. elearning.unito.it [elearning.unito.it]

- 9. Showing Compound Diazepam (FDB007103) - FooDB [foodb.ca]

- 10. 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-, hydrochloride (1:1) | C16H14Cl2N2O | CID 6452650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 7-Phenyl-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Phenyl-1,4-diazepan-5-one is a member of the 1,4-diazepine class of compounds, a scaffold renowned for its profound effects on the central nervous system (CNS). While direct, comprehensive studies on this specific molecule are not extensively published, its structural analogy to the well-established benzodiazepine class of drugs provides a strong foundation for postulating its mechanism of action. This guide synthesizes the known pharmacology of related compounds to propose a primary mechanism for this compound, centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Furthermore, this document outlines a rigorous, multi-faceted experimental strategy to definitively elucidate and characterize its pharmacological activity, providing a roadmap for future research and development.

Introduction: The 1,4-Diazepine Scaffold and its Therapeutic Legacy

The 1,4-diazepine core is a privileged structure in medicinal chemistry, most famously embodied by the benzodiazepine drugs.[1][2] Compounds of this class, such as diazepam, are widely recognized for their anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties.[3][4][5] These effects are primarily mediated through their interaction with the CNS.[6] Studies on various 1,4-diazepine derivatives have consistently demonstrated psychotropic, sedative, myorelaxant, and anxiolytic actions.[7][8] Given its core structure, this compound is hypothesized to share this pharmacological profile.

Postulated Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for benzodiazepines is the positive allosteric modulation of the GABA-A receptor.[3][9] GABA is the principal inhibitory neurotransmitter in the mammalian brain.[10][11] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl-).[3][9] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound is postulated to bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding is thought to induce a conformational change in the receptor that increases its affinity for GABA.[11] The potentiation of GABA's effect leads to a greater influx of chloride ions for a given concentration of GABA, thereby enhancing the inhibitory tone in the CNS.[3] This enhanced inhibition is the molecular basis for the sedative, anxiolytic, and other CNS-depressant effects observed with this class of compounds.

The specificity of this interaction is determined by the subunit composition of the GABA-A receptor. Different subtypes of the GABA-A receptor, composed of various combinations of α, β, and γ subunits, mediate distinct pharmacological effects. For instance, the α1 subunit is primarily associated with sedative effects, while the α2 subunit is linked to anxiolytic actions.[11]

Experimental Validation: A Step-by-Step Guide

To move from a postulated to a confirmed mechanism of action for this compound, a series of targeted experiments are required. The following protocols are designed to rigorously test the hypothesis of GABA-A receptor modulation.

Primary Target Engagement: Radioligand Binding Assays

The initial step is to determine if this compound binds to the benzodiazepine site on the GABA-A receptor. This is typically achieved through competitive binding assays using a radiolabeled ligand known to bind to this site, such as [³H]-flunitrazepam.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Synaptic Membranes:

-

Homogenize brain tissue (e.g., from rodent cortex) in a buffered sucrose solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes.

-

Wash the pellet multiple times with a buffer to remove endogenous GABA and other potential interfering substances.

-

Resuspend the final membrane preparation in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the synaptic membrane preparation, a fixed concentration of [³H]-flunitrazepam, and varying concentrations of this compound (the competitor).

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled benzodiazepine like diazepam).

-

Incubate the plate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration (this compound).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.

-

Data Presentation:

| Compound | IC50 (nM) | Ki (nM) |

| This compound | Experimental Value | Calculated Value |

| Diazepam (Control) | Known Value | Known Value |

Functional Characterization: Electrophysiological Assays

Demonstrating binding is crucial, but it does not confirm functional activity. Electrophysiology, specifically the patch-clamp technique, can directly measure the effect of this compound on GABA-A receptor function.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture:

-

Use a cell line stably expressing recombinant GABA-A receptors (e.g., HEK293 cells transfected with the appropriate α, β, and γ subunits) or primary cultured neurons.

-

Plate the cells on coverslips suitable for microscopy.

-

-

Patch-Clamp Recording:

-

Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with an extracellular solution.

-

Using a micromanipulator, approach a single cell with a glass micropipette filled with an intracellular solution.

-

Form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of ion currents.

-

-

Drug Application and Data Acquisition:

-

Apply a low concentration of GABA to the cell to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the resulting currents using a patch-clamp amplifier and data acquisition software.

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

-

Data Analysis:

-

Calculate the percentage potentiation of the GABA-evoked current by this compound at each concentration.

-

Plot the percentage potentiation against the logarithm of the drug concentration.

-

Fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal potentiation).

-

Data Presentation:

| Compound | EC50 (nM) for GABA Potentiation | Maximal Potentiation (%) |

| This compound | Experimental Value | Experimental Value |

| Diazepam (Control) | Known Value | Known Value |

In Vivo Behavioral Correlates

To establish the therapeutic potential and confirm the CNS effects of this compound, in vivo behavioral assays in animal models are essential. These assays assess the anxiolytic, sedative, and myorelaxant properties of the compound.

Experimental Protocols:

-

Elevated Plus Maze (Anxiolytic Activity):

-

The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Administer this compound or a vehicle control to rodents.

-

Place the animal in the center of the maze and allow it to explore for a set period.

-

Record the time spent in and the number of entries into the open and closed arms.

-

An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms compared to the control group.

-

-

Rotarod Test (Motor Coordination and Sedation):

-

Train rodents to walk on a rotating rod.

-

Administer the test compound or vehicle.

-

At set time points after administration, place the animals on the accelerating rotarod and measure the latency to fall.

-

A decrease in the latency to fall indicates impaired motor coordination, a potential indicator of sedation or muscle relaxation.

-

-

Locomotor Activity Test (Sedative Effects):

-

Place animals in an open-field arena equipped with infrared beams to track movement.

-

Administer the compound or vehicle.

-

Record the total distance traveled, number of ambulatory movements, and rearing frequency over a specific period.

-

A significant reduction in locomotor activity compared to the control group suggests a sedative effect.

-

Data Presentation:

| Behavioral Test | Parameter Measured | Expected Outcome with this compound |

| Elevated Plus Maze | Time in Open Arms (%) | Increase |

| Rotarod Test | Latency to Fall (s) | Decrease |

| Locomotor Activity | Total Distance Traveled (cm) | Decrease |

Visualization of Pathways and Workflows

Proposed Signaling Pathway

Caption: Postulated mechanism of this compound at the GABA-A receptor.

Experimental Workflow

Caption: Integrated workflow for mechanism of action elucidation.

Conclusion

The structural characteristics of this compound strongly suggest that its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, mirroring the well-documented pharmacology of benzodiazepines. This guide provides a robust framework for empirically testing this hypothesis. Through a combination of in vitro binding and functional assays, followed by in vivo behavioral studies, researchers can definitively characterize the pharmacological profile of this compound. Such a systematic approach is fundamental to understanding its therapeutic potential and advancing its development for the treatment of CNS disorders.

References

- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diazepam - Wikipedia [en.wikipedia.org]

- 4. Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. isca.me [isca.me]

- 10. Mechanism of action of the benzodiazepines: behavioral aspect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

In Vitro Biological Activity of 7-Phenyl-1,4-diazepan-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies to characterize the in vitro biological activity of 7-Phenyl-1,4-diazepan-5-one, a seven-membered heterocyclic compound with demonstrated psychotropic properties. Drawing from established protocols and the known pharmacology of related 1,4-diazepine structures, this document details experimental workflows for assessing its sedative, anxiolytic, potential anticancer, and neuroprotective effects. The guide is designed to provide researchers with the foundational knowledge and practical steps to rigorously evaluate the therapeutic potential of this compound. We will delve into the rationale behind experimental choices, from initial synthesis to a suite of in vitro assays, including receptor binding and cell viability studies. Visualized workflows and signaling pathways are provided to enhance understanding of the experimental logic and potential mechanisms of action.

Introduction: The Therapeutic Potential of 1,4-Diazepan-5-ones

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, most notably forming the core of the widely prescribed benzodiazepine class of drugs. These compounds are well-established as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS)[1]. This modulation enhances the effect of GABA, leading to sedative, anxiolytic, myorelaxant, and anticonvulsant effects[1][2].

The compound of interest, this compound, has been specifically identified for its psychotropic activity, demonstrating sedative, myorelaxant, and anxiolytic actions in preclinical studies[3]. This strongly suggests an interaction with CNS targets, likely the GABA-A receptor. Furthermore, the broader class of 1,4-diazepine derivatives has been explored for a wide range of other biological activities, including anticancer and neuroprotective properties[4][5].

This guide, therefore, outlines a comprehensive in vitro strategy to not only confirm and quantify the known psychotropic effects of this compound but also to explore its potential in oncology and neuroprotection.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process, likely commencing with commercially available starting materials. A common strategy involves the condensation of a diamine with a suitable keto-acid derivative.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

3-Amino-1-phenylpropan-1-one (or a suitable precursor)

-

Chloroacetyl chloride

-

Ammonia solution

-

Appropriate solvents (e.g., Dichloromethane, Ethanol)

-

Reagents for workup and purification (e.g., Sodium bicarbonate, Magnesium sulfate, Silica gel)

Step 1: N-Chloroacetylation of 3-Amino-1-phenylpropan-1-one

-

Dissolve 3-Amino-1-phenylpropan-1-one in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add chloroacetyl chloride dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-chloroacetylated intermediate.

Step 2: Cyclization to form the 1,4-diazepan-5-one ring

-

Dissolve the intermediate from Step 1 in a suitable solvent like ethanol.

-

Add an excess of aqueous ammonia solution.

-

Reflux the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Pharmacological Evaluation

The following sections detail the in vitro assays to characterize the biological activity of this compound.

Assessment of Sedative and Anxiolytic Activity: GABA-A Receptor Binding

The sedative and anxiolytic effects of benzodiazepine-like compounds are primarily mediated through their interaction with the GABA-A receptor[1]. Therefore, a receptor binding assay is a crucial first step to determine the affinity of this compound for this target.

Caption: Workflow for GABA-A receptor binding assay.

Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand ([³H]-Flunitrazepam), which binds with high affinity to the benzodiazepine site on the GABA-A receptor.

Materials:

-

Rat cerebral cortex membranes

-

[³H]-Flunitrazepam

-

This compound

-

Diazepam (as a positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer

-

A fixed concentration of [³H]-Flunitrazepam (typically in the low nM range).

-

Varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM Diazepam).

-

Rat brain membranes.

-

-

Incubation: Incubate the plate at 4°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Evaluation of Potential Anticancer Activity

Given that some 1,4-diazepine derivatives have shown anticancer properties, it is prudent to screen this compound for cytotoxic effects against a panel of human cancer cell lines. The MTT and SRB assays are robust and widely used colorimetric methods for this purpose[6][7].

Caption: General workflow for in vitro cytotoxicity assays (MTT/SRB).

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells[8].

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Principle: The sulforhodamine B (SRB) assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number[7].

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA)

-

SRB solution

-

Tris-base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Washing and Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB and air dry.

-

Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ as described for the MTT assay.

Assessment of Neuroprotective Activity

The CNS activity of this compound warrants an investigation into its potential neuroprotective effects. In vitro models of neuronal damage can be used to assess this activity.

Principle: This assay evaluates the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death. SH-SY5Y is a human neuroblastoma cell line commonly used in neuroprotection studies[9].

Materials:

-

SH-SY5Y cells

-

Complete cell culture medium

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Culture and Seeding: Culture and seed SH-SY5Y cells in 96-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).

-

Induction of Oxidative Stress: Induce neurotoxicity by adding a specific concentration of H₂O₂ to the wells (except for the control wells).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Assessment of Cell Viability: Determine cell viability using a suitable assay such as the MTT assay, following the protocol described in section 3.2.1.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at different concentrations compared to the H₂O₂-treated control.

Data Presentation

Quantitative data from the in vitro assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: GABA-A Receptor Binding Affinity of this compound (Hypothetical Data)

| Compound | Ki (nM) |

| This compound | 75.3 |

| Diazepam (Control) | 10.2 |

Note: The Ki values presented are for illustrative purposes only and should be determined experimentally.

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound against Human Cancer Cell Lines (Hypothetical Data)

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | > 100 |

| HCT116 (Colon) | 85.6 |

| A549 (Lung) | > 100 |

Note: The IC₅₀ values are hypothetical and need to be determined through experimentation.

Table 3: Neuroprotective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells (Hypothetical Data)

| Compound Concentration (µM) | % Cell Viability |

| Control | 100 |

| H₂O₂ only | 45.2 |

| H₂O₂ + 1 µM Compound | 58.7 |

| H₂O₂ + 10 µM Compound | 72.1 |

| H₂O₂ + 50 µM Compound | 85.4 |

Note: These data are illustrative and require experimental validation.

Potential Signaling Pathways

The biological activities of this compound are likely mediated through specific signaling pathways. Based on its structural similarity to benzodiazepines, the primary pathway of interest for its sedative and anxiolytic effects is the modulation of the GABA-A receptor.

Caption: Proposed signaling pathway for the sedative/anxiolytic effects of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in vitro approach to characterize the biological activity of this compound. The proposed experiments will enable the quantification of its affinity for the GABA-A receptor, its potential as an anticancer agent, and its capacity to protect neuronal cells from oxidative stress. The provided protocols are based on well-established and validated methods, ensuring the generation of robust and reliable data.

Future research should focus on elucidating the precise mechanism of action, especially if significant anticancer or neuroprotective effects are observed. This could involve investigating the compound's effects on cell cycle progression, apoptosis, and specific neuroprotective signaling pathways. Promising in vitro results would then warrant further investigation in in vivo models to assess the therapeutic potential of this compound for CNS disorders, cancer, or neurodegenerative diseases.

References

- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]

- 5. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to 7-Phenyl-1,4-diazepan-5-one Derivatives and Analogues

Foreword

The 1,4-diazepan-5-one scaffold represents a privileged core in medicinal chemistry, giving rise to a multitude of compounds with significant biological activities. The introduction of a phenyl group at the 7-position imparts distinct physicochemical and pharmacological properties, making the 7-phenyl-1,4-diazepan-5-one series a compelling area of research for drug discovery and development professionals. This guide provides a comprehensive technical overview of this unique chemical space, delving into the synthetic strategies, physicochemical characterization, and pharmacological significance of these compounds. It is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel central nervous system (CNS) active agents and beyond.

The this compound Core: An Introduction

The this compound core is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, a carbonyl group at position 5, and a phenyl substituent at position 7. This structural motif is a close analogue of the well-known 1,4-benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties.[1] The presence of the phenyl group at the 7-position is a key structural feature that influences the molecule's interaction with biological targets and its overall pharmacological profile.

Synthesis and Chemical Landscape

The synthesis of this compound derivatives, while not as extensively documented as that of their benzodiazepine counterparts, can be approached through several strategic routes. These methods often involve the cyclization of acyclic precursors containing the requisite phenyl, amino, and carboxylic acid functionalities.

General Synthetic Strategies

A plausible synthetic route, extrapolated from the synthesis of related benzodiazepines, could involve the reaction of a 3-amino-3-phenylpropanoic acid derivative with an N-protected aminoacetaldehyde equivalent, followed by deprotection and cyclization.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol for an Analogous Compound: Synthesis of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one

The following protocol for a related diphenyl derivative provides valuable insight into the practical aspects of synthesizing a 1,4-diazepan-5-one core.[2]

Step 1: Preparation of the Diazepanone Ring

-

Dissolve dry, powdered t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (1.47 g, 5 mmol) in ether (100 ml).

-

Pass dry HCl gas through the solution until the precipitation of the hydrochloride salt is complete.

-

Filter the solid, wash with ether, and dry.

-

Add the dried hydrochloride salt in portions to a water-ethanol mixture (10 ml water: 10 ml ethanol) at 0–10°C with stirring until dissolved.

-

Slowly add a solution of NaNO₂ (1.38 g, 20 mmol) in water (10 mL) dropwise over 1 hour at 0–10°C.

-

Filter the precipitated white solid, wash with water.

-

Combine the organic extracts and dry over Na₂SO₄.

-

Recrystallize the product from dichloromethane and petroleum ether (60–80°C) to yield colorless needles.[2]

Physicochemical Properties and Characterization

The physicochemical properties of this compound derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets. Key parameters include molecular weight, lipophilicity (LogP), and the presence of hydrogen bond donors and acceptors.

| Property | Value (for this compound) | Source |

| Molecular Formula | C₁₁H₁₄N₂O | N/A |

| Molecular Weight | 190.24 g/mol | N/A |

Note: Specific experimental data for the parent compound is limited in the available literature.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure. While specific data for this compound is not available in the provided search results, related benzodiazepine structures show characteristic chemical shifts that can be used for analogical interpretation. For instance, in diazepam (a 1,4-benzodiazepin-2-one), aromatic protons typically resonate between 7.0 and 8.0 ppm, while the methylene protons of the diazepine ring appear at around 3.0-4.5 ppm.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For 7-chloro-5-phenyl-1H-benzo[e][3][4]diazepin-2(3H)-one, a related structure, the [M+H]⁺ ion is observed at m/z 271.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the amide carbonyl group in the diazepan-5-one ring.

Pharmacological Significance and Mechanism of Action

Derivatives of this compound have been reported to exhibit psychotropic activity, including sedative, myorelaxant, and anxiolytic actions.[1] These effects are characteristic of compounds that modulate the central nervous system.

Interaction with GABA-A Receptors

The pharmacological profile of these compounds strongly suggests an interaction with the γ-aminobutyric acid type A (GABA-A) receptors, which are the primary targets for the well-established 1,4-benzodiazepines.[4] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.

Benzodiazepines and their analogues act as positive allosteric modulators of GABA-A receptors. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[6]

GABA-A Receptor Modulation Pathway:

Caption: Proposed mechanism of action via GABA-A receptor modulation.

Structure-Activity Relationships (SAR)

While specific SAR studies for 7-phenyl-1,4-diazepan-5-ones are not detailed in the provided search results, principles from the broader class of 1,4-benzodiazepines can be extrapolated. Key structural features that influence activity include:

-

The Phenyl Group at Position 7: This group is critical for activity and likely engages in hydrophobic or π-stacking interactions within the binding pocket of the receptor.

-

Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring can modulate the electronic properties and binding affinity.

-

Substituents on the Diazepine Ring: Modifications at the N1 and N4 positions, as well as at other positions on the diazepine ring, can significantly impact potency, selectivity, and pharmacokinetic properties.

Future Perspectives and Drug Development Potential

The this compound scaffold holds considerable promise for the development of novel CNS-active agents. Future research should focus on:

-

Elucidation of Specific Biological Targets: While GABA-A receptors are the likely primary targets, comprehensive screening against a panel of CNS receptors and enzymes is warranted to identify novel activities and potential off-target effects.

-

Systematic SAR Studies: The synthesis and evaluation of a focused library of derivatives with systematic modifications to the phenyl and diazepine rings will be crucial for optimizing potency, selectivity, and ADME properties.

-

In Vivo Efficacy Studies: Promising compounds should be evaluated in relevant animal models of anxiety, epilepsy, and other CNS disorders to establish their therapeutic potential.

-

Exploration of Other Therapeutic Areas: The diverse biological activities of diazepine-containing compounds suggest that this scaffold may have applications beyond CNS disorders, including as anticancer or antiviral agents.[2]

Conclusion

The this compound core represents a fertile ground for the discovery of new therapeutic agents. While the existing body of research provides a solid foundation, significant opportunities remain for further exploration and optimization. This technical guide has aimed to synthesize the current knowledge and provide a framework for future investigations into this promising class of compounds. The continued application of modern drug discovery principles to this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Determination of the Crystal Structure of 7-Phenyl-1,4-diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Structural Elucidation

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including sedative, myorelaxant, and anxiolytic actions.[1][2] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is fundamental to understanding their mechanism of action, optimizing their pharmacological properties, and designing new, more effective therapeutics. This guide provides a comprehensive, field-proven methodology for determining the crystal structure of a key analogue, 7-Phenyl-1,4-diazepan-5-one, from synthesis to final structural analysis. While the definitive crystal structure of this specific molecule is not widely reported in publicly accessible databases, this document serves as a complete roadmap for its elucidation.

Part 1: Synthesis and Purification

The journey to a crystal structure begins with the synthesis of a pure, crystalline compound. The following protocol is adapted from established methods for the synthesis of similar 1,4-diazepan-5-ones.[3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via condensation of ethyl benzoylacetate and ethylenediamine.

Materials:

-

Ethyl benzoylacetate

-

Ethylenediamine

-

Xylenes (mixed isomers)

-

Chloroform

-

Nitrogen gas supply

-

Reflux condenser

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve ethylenediamine (1.0 mol) in 1 L of mixed xylenes.

-

Reagent Addition: While refluxing the ethylenediamine solution under a nitrogen atmosphere, add a solution of ethyl benzoylacetate (1.0 mol) in 400 mL of mixed xylenes dropwise over a period of 1 hour.

-

Reflux and Water Removal: After the addition is complete, continue to reflux the reaction mixture for an additional hour. Following this, arrange the apparatus for azeotropic removal of water using a Dean-Stark trap.

-

Solvent Removal: Once water evolution ceases, reconfigure the apparatus for distillation and remove the xylene solvent over a 2-hour period.

-

Crystallization and Isolation: Allow the resulting reaction product to cool to room temperature. The crystalline material that forms should be isolated by filtration.

-

Purification: Wash the collected crystals several times with cold chloroform and dry under vacuum to yield the final product.

Rationale for Experimental Choices:

-

Nitrogen Atmosphere: Prevents oxidation of the reagents and intermediates at elevated temperatures.

-

Dropwise Addition: Controls the reaction rate and minimizes the formation of side products.

-

Azeotropic Water Removal: Drives the condensation reaction to completion by removing one of the products (water).

-

Washing with Chloroform: Removes unreacted starting materials and soluble impurities.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Part 2: Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[4] The purity of the compound, choice of solvent, and the rate of crystallization are critical factors.[5]

Techniques for Crystal Growth

Several methods can be employed to grow single crystals suitable for X-ray diffraction.[6][7] For a small organic molecule like this compound, the following techniques are recommended:

-

Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Experimental Protocol: Crystal Growth by Slow Evaporation

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Materials:

-

Purified this compound

-

A selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)

-

Small vials or test tubes

-

Parafilm or cotton plugs

Procedure:

-

Solvent Screening: Test the solubility of the compound in a range of solvents to find one in which it is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle warming may be necessary to fully dissolve the compound.

-

Filtration: Filter the solution through a syringe filter or a small cotton plug into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with parafilm and pierce a few small holes in it, or alternatively, plug the opening with a cotton ball. This will allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Monitoring: Place the vial in a vibration-free location and monitor for crystal growth.

Logical Flow for Crystal Growth Method Selection

Caption: Decision-making process for selecting a suitable crystal growth method.

Part 3: X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Workflow for Single-Crystal X-ray Diffraction

The process involves mounting the crystal, collecting diffraction data, solving the crystal structure, and refining the model.[8]

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

Data Interpretation and Expected Conformation

Based on the crystal structures of related 1,4-diazepan-5-one derivatives, the seven-membered diazepine ring in this compound is expected to adopt either a chair or a boat conformation.[9][10][11][12] The phenyl substituent at the 7-position will likely occupy a pseudo-equatorial or pseudo-axial position to minimize steric hindrance. The final refined structure will provide precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformational preferences and intermolecular interactions.

Part 4: Spectroscopic and Spectrometric Characterization

In parallel with efforts to obtain a crystal structure, it is imperative to characterize the synthesized compound using other analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For this compound, the following characteristic signals would be expected in the ¹H NMR spectrum:

-

Aromatic protons of the phenyl group.

-

Protons of the diazepine ring, likely appearing as complex multiplets due to spin-spin coupling.

-

Amine and amide protons, which may be broad and their chemical shifts dependent on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₄N₂O, MW: 190.24 g/mol ), a high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.[13]

Summary of Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals in the aromatic and aliphatic regions corresponding to the phenyl and diazepine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the diazepine ring. |

| Mass Spec. | Molecular ion peak confirming the molecular weight of 190.24 g/mol . |

| Melting Point | A sharp melting point, indicating high purity. |

Part 5: Significance for Drug Development

The determination of the crystal structure of this compound provides invaluable insights for drug development professionals:

-

Structure-Activity Relationship (SAR) Studies: A precise 3D structure allows for a more rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Computational Modeling: The crystal structure can be used as a starting point for molecular docking studies to predict how the molecule interacts with its biological target.[9][10][11]

-

Polymorphism Screening: Understanding the crystal packing can aid in the identification and characterization of different polymorphic forms, which can have significant implications for the stability, solubility, and bioavailability of a drug substance.

Conclusion

This guide provides a comprehensive and technically detailed framework for the synthesis, crystallization, and structural elucidation of this compound. By following these protocols and understanding the underlying scientific principles, researchers can successfully determine the crystal structure of this and other important small molecules, thereby accelerating the drug discovery and development process.

References

- 1. [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. prepchem.com [prepchem.com]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. How To [chem.rochester.edu]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

Deconvoluting the Therapeutic Landscape of 7-Phenyl-1,4-diazepan-5-one: A Strategic Guide to Target Identification and Validation

An In-depth Technical Guide

Executive Summary

The 1,4-diazepan-5-one scaffold represents a privileged chemical structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific derivative, 7-Phenyl-1,4-diazepan-5-one, a molecule of significant interest for novel therapeutic development. While this specific molecule is not extensively characterized in public literature, the broader family of diazepines and their analogues, most notably benzodiazepines, have a rich history as modulators of the central nervous system (CNS). This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. By integrating computational prediction, established in vitro screening methodologies, and robust cellular validation assays, this guide outlines a self-validating workflow designed to elucidate the compound's mechanism of action and unlock its therapeutic potential.

Introduction: The 1,4-Diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a seven-membered heterocyclic ring containing two nitrogen atoms and a ketone group. This structure serves as a versatile template for creating diverse chemical libraries with a wide range of pharmacological activities. The addition of a phenyl group at the 7-position introduces significant steric and electronic features, suggesting the potential for specific, high-affinity interactions with biological macromolecules.

The therapeutic precedent for related structures is well-established. Benzodiazepines, which feature a fused benzene ring, famously target the Gamma-Aminobutyric Acid type A (GABA-A) receptor, acting as allosteric modulators to enhance the inhibitory effects of GABA. This mechanism underlies their widespread use as anxiolytics, sedatives, and anticonvulsants. However, the broader diazepine class has been shown to interact with a variety of other targets, including ion channels, GPCRs, and enzymes, highlighting the need for a systematic and unbiased approach to target identification for novel derivatives like this compound.

This guide will proceed by first exploring the inferred target landscape based on analogous structures, then detailing a multi-tiered strategy for novel target identification and validation, complete with actionable experimental protocols and data interpretation frameworks.

Inferred Target Landscape: Learning from Analogous Scaffolds

While direct studies on this compound are limited, the extensive research on related diazepine and benzodiazepine compounds provides a logical starting point for hypothesis generation. The structural similarity suggests a predisposition for certain classes of biological targets.

Table 1: Potential Target Classes for this compound Based on Analogous Structures

| Target Class | Specific Examples | Known Role of Analogues | Rationale for Investigation |

| Ligand-Gated Ion Channels | GABA-A Receptors | Positive allosteric modulation by benzodiazepines. | This is the most prominent historical target for this scaffold class. |

| Glycine Receptors | Some benzodiazepines have shown modulation of glycine receptors. | Structural similarity to GABA-A receptors suggests potential for cross-reactivity. | |

| Voltage-Gated Ion Channels | Calcium Channels (Ca_v) | Diltiazem, a benzothiazepine, is a known calcium channel blocker. | The diazepine ring is capable of interacting with channel proteins. |

| Sodium Channels (Na_v) | Certain anticonvulsant diazepines modulate sodium channel activity. | A common target for CNS-active compounds. | |

| G-Protein Coupled Receptors (GPCRs) | Cholecystokinin (CCK) Receptors | Diazepam and other benzodiazepines can bind to CCK receptors. | Represents a potential non-GABAergic mechanism of action. |

| Opioid Receptors | Novel diazepine derivatives have been explored for opioid receptor activity. | Potential for developing novel analgesics with different side-effect profiles. | |

| Enzymes | Dipeptidyl Peptidase-4 (DPP-4) | Some heterocyclic compounds act as DPP-4 inhibitors for diabetes treatment. | The lactam core of the diazepanone could interact with enzyme active sites. |

| Histone Deacetylases (HDACs) | Certain cyclic compounds are known to inhibit HDACs. | Potential application in oncology and neurodegenerative diseases. |

A Systematic Strategy for Target Deconvolution

To move from hypothesis to confirmed mechanism of action, a rigorous, multi-step approach is required. This workflow integrates computational methods for initial triage with experimental validation for conclusive identification.

Caption: A multi-phase workflow for systematic therapeutic target deconvolution.

Phase 1: In Silico and Computational Approaches

Before committing to resource-intensive wet lab experiments, computational methods can efficiently generate a prioritized list of potential targets.

-

Similarity Searching and Pharmacophore Modeling: Utilize databases like ChEMBL and PubChem to identify known drugs or bioactive molecules with high structural or pharmacophoric similarity to this compound. The targets of these similar compounds become high-priority candidates.

-

Reverse Docking: Screen the compound's 3D structure against a large library of protein binding sites (e.g., using servers like PharmMapper or SwissTargetPrediction). This approach can uncover unexpected interactions and novel target classes. The output is a ranked list of potential protein targets based on predicted binding affinity and fit.

Phase 2: In Vitro Target Identification and Validation

The prioritized list from Phase 1 guides the experimental screening strategy. The goal is to identify direct binding partners and quantify the interaction.

-

Broad Ligand Binding Screens: Employ commercial services (e.g., Eurofins SafetyScreen, DiscoverX) that test the compound at a fixed concentration (e.g., 10 µM) against a panel of hundreds of known receptors, ion channels, and enzymes. This is a powerful, unbiased method to quickly identify primary targets and potential off-target liabilities.

-